molecular formula C20H26O3 B1640378 Triptinin B CAS No. 189389-05-7

Triptinin B

Cat. No.: B1640378
CAS No.: 189389-05-7
M. Wt: 314.4 g/mol
InChI Key: FBHMVUCYIROVOC-JXFKEZNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triptinin B involves the biosynthesis of diterpenoids in Tripterygium wilfordii. The process begins with the formation of the diterpenoid precursor, geranylgeranyl diphosphate, through a series of cyclization reactions . The adventitious root cultures of Tripterygium wilfordii are optimized for the abundant production of diterpenoids, which can be collected directly from the medium .

Industrial Production Methods: Industrial production of this compound leverages the adventitious root cultures of Tripterygium wilfordii. These cultures are grown under controlled conditions to maximize the yield of diterpenoids. The diterpenoids are then extracted and purified for further use .

Chemical Reactions Analysis

Types of Reactions: Triptinin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The lactonization of this compound generates triptophenolide, which is one of the major products formed in the root cultures .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions for these reactions vary depending on the desired product .

Major Products Formed: The major products formed from the reactions of this compound include triptophenolide and other abietane diterpenoids. These products are significant due to their biological activities and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(4aS,10aS)-8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23)/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHMVUCYIROVOC-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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